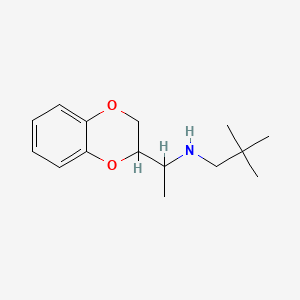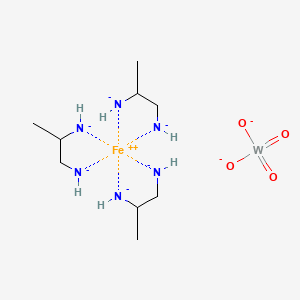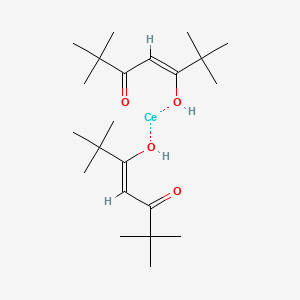
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) is a coordination compound belonging to the class of metal β-diketonates. This compound is known for its volatility due to its specific chelate structure, which allows it to transfer into the gas phase without decomposition at relatively low temperatures. This property makes it a convenient precursor for materials based on cerium oxide, especially in processes like metal-organic chemical vapor deposition (MOCVD) and related gas-phase technologies .
Méthodes De Préparation
The synthesis of Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) typically involves the direct interaction of cerium salt heptahydrate (such as cerium chloride or cerium nitrate) with the sodium salt of the β-diketonate or β-diketone. This reaction is followed by an increase in pH using sodium hydroxide in an aqueous-alcohol solution . The compound can be purified either by recrystallization from toluene or by sublimation .
Analyse Des Réactions Chimiques
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cerium oxide.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of cerium.
Substitution: The β-diketonate ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions. The major products formed from these reactions are typically cerium oxide or other cerium-based compounds .
Applications De Recherche Scientifique
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of cerium oxide and other cerium-based materials.
Biology: The compound’s ability to form stable complexes makes it useful in various biological studies.
Industry: It is used in the production of coatings and thin films through processes like MOCVD.
Mécanisme D'action
The mechanism by which Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) exerts its effects is primarily through its ability to form stable complexes with various ligands. This stability is due to the chelate structure of the β-diketonate ligands, which allows the compound to transfer into the gas phase without decomposition. The molecular targets and pathways involved include the formation of cerium oxide and other cerium-based materials through oxidation and other chemical reactions .
Comparaison Avec Des Composés Similaires
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) can be compared with other similar compounds, such as:
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is also used as a precursor in MOCVD processes and has similar volatility and stability properties.
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV): Another similar compound with comparable applications in the production of thin films and coatings.
The uniqueness of Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) lies in its specific use as a precursor for cerium oxide-based materials, which have distinct properties and applications compared to materials derived from other metal β-diketonates .
Propriétés
Formule moléculaire |
C22H40CeO4 |
|---|---|
Poids moléculaire |
508.7 g/mol |
Nom IUPAC |
cerium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.Ce/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |
Clé InChI |
NJUIMVOMXFXJTM-ATMONBRVSA-N |
SMILES isomérique |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Ce] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


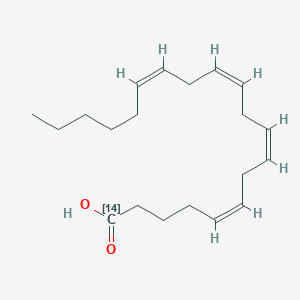
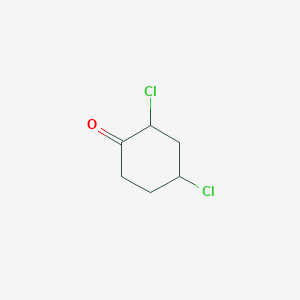
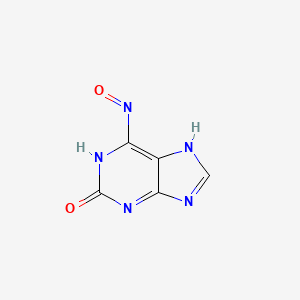
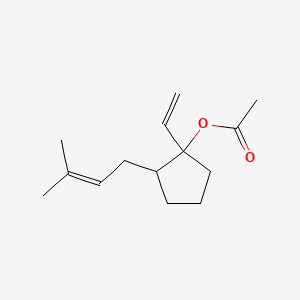
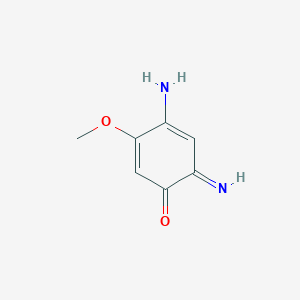
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
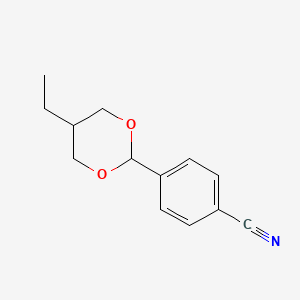
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)

![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)

